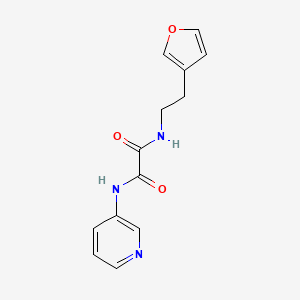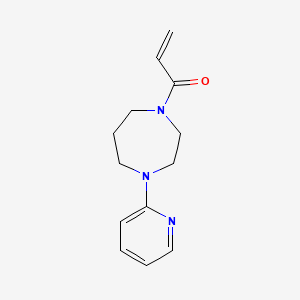
6,7-Dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a trifluoromethyl group, and a tetrahydroisoquinoline structure. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the pyrimidine ring could participate in nucleophilic substitution reactions, and the trifluoromethyl group could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would need to be determined experimentally .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds utilizing derivatives similar to 6,7-Dimethoxy-2-(6-(trifluoromethyl)pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. These compounds serve as versatile starting materials for synthesizing other heterocyclic compounds, indicating their significance in medicinal chemistry for drug discovery and development (Zaki et al., 2016).
Synthesis of Alkaloids
Another area of application is in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showcasing the compound's utility in preparing various alkaloids. This indicates its potential in synthesizing natural products and pharmaceuticals with specific optical activities (Blank & Opatz, 2011).
Development of Pyrimidine and Triazole Derivatives
The compound has been used to synthesize new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to isoquinoline moiety. These derivatives have potential applications in pharmaceuticals, showcasing the compound's versatility in drug synthesis (Hassaneen et al., 2012).
Analgesic and Anti-inflammatory Activity
Research has been conducted on the synthesis of visnagen and khellin furochromone pyrimidine derivatives and their analgesic and anti-inflammatory activity. This suggests the compound's role in the development of new therapeutic agents (Abu‐Hashem & Youssef, 2011).
Chemiluminescence Derivatization
A derivative, specifically designed for chemiluminescence derivatization in high-performance liquid chromatography (HPLC), showcases the compound's application in analytical chemistry for sensitive detection and quantification of carboxylic acids (Morita & Konishi, 2003).
Mechanism of Action
properties
IUPAC Name |
6,7-dimethoxy-2-[6-(trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-23-12-5-10-3-4-22(8-11(10)6-13(12)24-2)15-7-14(16(17,18)19)20-9-21-15/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIWQKSSCKHWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2471935.png)

![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)
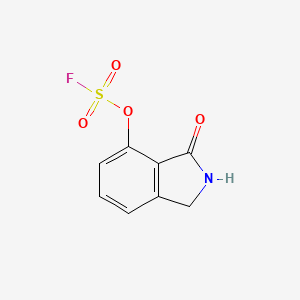
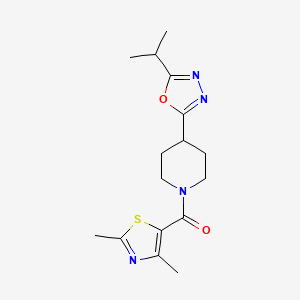

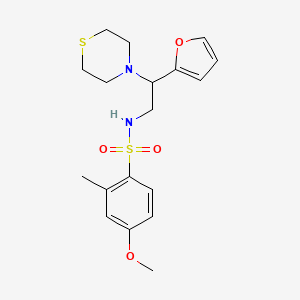
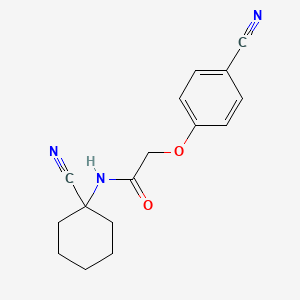
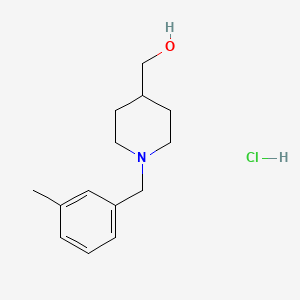
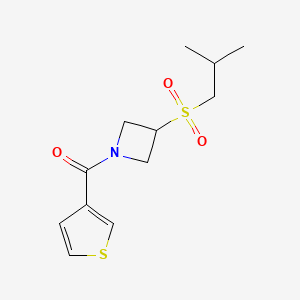
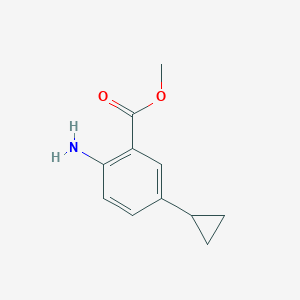
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
